molecular formula C8H13NO3 B2930073 (3R)-1-acetylpiperidine-3-carboxylic Acid CAS No. 712270-39-8

(3R)-1-acetylpiperidine-3-carboxylic Acid

Cat. No.: B2930073
CAS No.: 712270-39-8
M. Wt: 171.196
InChI Key: ODPIDTOGVIDBLN-SSDOTTSWSA-N
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Description

(3R)-1-Acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5) is a chiral piperidine derivative with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.196 g/mol . The compound features a piperidine ring substituted with an acetyl group at the nitrogen and a carboxylic acid group at the 3rd position, with the (3R) stereochemistry defining its spatial configuration. This structure makes it a derivative of nipecotic acid (piperidine-3-carboxylic acid), modified to enhance pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name

(3R)-1-acetylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIDTOGVIDBLN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-acetylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidine derivatives, followed by acetylation and carboxylation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of (3R)-1-acetylpiperidine-3-carboxylic acid may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-acetylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R)-1-acetylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of (3R)-1-acetylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

(3R)-1-Methylpiperidine-3-carboxylic Acid
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Differences: Replaces the acetyl group with a methyl group. The methyl derivative is simpler synthetically but lacks the hydrolytic lability of the acetyl group, limiting its utility as a prodrug .
1-Phenylsulfonylpiperidine-3-carboxylic Acid
  • Molecular Formula: C₁₂H₁₅NO₄S
  • Molecular Weight : 269.32 g/mol
  • Key Differences : The phenylsulfonyl group introduces strong electron-withdrawing effects, enhancing acidity of the carboxylic acid. The bulky substituent may hinder membrane permeability but improve binding to hydrophobic targets .
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences : The tert-butoxycarbonyl (BOC) group acts as a protecting group for amines, common in peptide synthesis. The additional phenyl group adds aromaticity, influencing π-π interactions in drug-receptor binding .

Modifications to the Piperidine Ring

3-Methylpiperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₃NO₂·HCl
  • Molecular Weight : 179.64 g/mol
  • The hydrochloride salt improves aqueous solubility compared to the free carboxylic acid form .
(3R)-1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid
  • Molecular Formula: Not explicitly provided (estimated C₈H₁₃NO₄)
  • Key Differences : The hydroxyl group at C-3 increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .

Stereochemical Variations

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences : The (3S,4R) stereochemistry creates distinct spatial interactions compared to the (3R) configuration, affecting chiral recognition in enzymatic systems .

Physicochemical and Spectroscopic Comparison

Property (3R)-1-Acetylpiperidine-3-carboxylic Acid (3R)-1-Methylpiperidine-3-carboxylic Acid 1-Phenylsulfonylpiperidine-3-carboxylic Acid
Molecular Weight (g/mol) 171.196 143.18 269.32
logP (Predicted) ~0.5 (moderate lipophilicity) ~0.1 (less lipophilic) ~2.0 (highly lipophilic)
Solubility Moderate in polar solvents High in water (HCl salt available) Low in water, soluble in DMSO
1H NMR (Key Peaks) Acetyl CH₃: ~2.1 ppm CH₃ (N-methyl): ~2.3 ppm Aromatic protons: ~7.5 ppm
13C NMR (Key Peaks) Acetyl C=O: ~170 ppm N-methyl: ~45 ppm Sulfonyl C=O: ~165 ppm

Note: NMR data inferred from analogous compounds in and .

Functional and Application Differences

  • Prodrug Potential: The acetyl group in (3R)-1-acetylpiperidine-3-carboxylic acid can undergo hydrolysis to release nipecotic acid, a known GABA uptake inhibitor . In contrast, methyl or BOC derivatives lack this hydrolytic susceptibility.
  • Biological Activity : The phenylsulfonyl derivative () may exhibit enhanced binding to sulfotransferases or tyrosine kinases due to its aromatic and sulfonyl groups.
  • Synthetic Utility : BOC-protected derivatives () are intermediates in peptide synthesis, while the acetylated form is more suited for CNS-targeted prodrugs .

Biological Activity

(3R)-1-acetylpiperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of (3R)-1-acetylpiperidine-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C8H13NO4
  • CAS Number : 712270-39-8

This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

1. Antimicrobial Properties

Research indicates that (3R)-1-acetylpiperidine-3-carboxylic acid exhibits antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of (3R)-1-acetylpiperidine-3-carboxylic Acid

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers.

Case Study: Induction of Apoptosis
In a study involving FaDu hypopharyngeal tumor cells, (3R)-1-acetylpiperidine-3-carboxylic acid was shown to induce apoptosis more effectively than the reference drug bleomycin. The compound's mechanism involves modulation of specific signaling pathways associated with cell survival and death.

The biological activity of (3R)-1-acetylpiperidine-3-carboxylic acid is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It interacts with certain receptors that play roles in cell signaling, potentially altering cellular responses to external stimuli.

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of piperidine derivatives. For instance, variations in substituents on the piperidine ring can significantly affect the potency and selectivity of these compounds against targeted biological pathways.

Table 2: Structural Variations and Biological Activity

Compound VariationBiological ActivityIC50 Value
UnsubstitutedModerate inhibition288 nM
C-4 SubstitutedReduced potencyIncreased IC50
C-5 SubstitutedEnhanced activity~50 nM

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